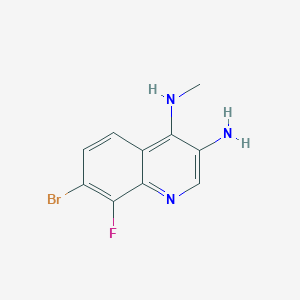

7-Bromo-8-fluoro-N4-methylquinoline-3,4-diamine

Description

7-Bromo-8-fluoro-N4-methylquinoline-3,4-diamine is a halogenated quinoline derivative with a molecular formula of C₁₀H₉BrFN₃ and a molecular weight of 270.10 g/mol (estimated from analogs in and ). Its structure features a bromine atom at position 7, a fluorine atom at position 8, and a methyl-substituted amine at the N4 position of the quinoline core. This compound is of interest in medicinal chemistry due to quinoline derivatives' established roles as DNA intercalators, antitumor agents, and central nervous system (CNS) drug candidates .

Properties

Molecular Formula |

C10H9BrFN3 |

|---|---|

Molecular Weight |

270.10 g/mol |

IUPAC Name |

7-bromo-8-fluoro-4-N-methylquinoline-3,4-diamine |

InChI |

InChI=1S/C10H9BrFN3/c1-14-9-5-2-3-6(11)8(12)10(5)15-4-7(9)13/h2-4H,13H2,1H3,(H,14,15) |

InChI Key |

KZRSSMLSVGPTQS-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=C2C=CC(=C(C2=NC=C1N)F)Br |

Origin of Product |

United States |

Preparation Methods

The synthesis of 7-Bromo-8-fluoro-N4-methylquinoline-3,4-diamine involves several steps, including halogenation and amination reactions. Common synthetic routes include:

Halogenation: Introduction of bromine and fluorine atoms into the quinoline ring.

Amination: Introduction of the N4-methyl group through nucleophilic substitution reactions.

Industrial production methods may involve the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols to ensure efficient and environmentally friendly synthesis .

Chemical Reactions Analysis

7-Bromo-8-fluoro-N4-methylquinoline-3,4-diamine undergoes various chemical reactions, including:

Substitution Reactions: Nucleophilic substitution of halogen atoms.

Cyclization Reactions: Formation of cyclic structures through intramolecular reactions.

Cross-Coupling Reactions: Formation of carbon-carbon bonds using palladium-catalyzed Suzuki-Miyaura coupling.

Common reagents used in these reactions include organometallic compounds, nucleophiles, and transition metal catalysts. Major products formed from these reactions include substituted quinolines and other heterocyclic compounds .

Scientific Research Applications

7-Bromo-8-fluoro-N4-methylquinoline-3,4-diamine has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor and its biological activity.

Medicine: Explored for its potential use in drug discovery and development, particularly in the treatment of infectious diseases and cancer.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 7-Bromo-8-fluoro-N4-methylquinoline-3,4-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking the enzyme’s function. Additionally, it may interact with cellular pathways involved in cell growth and proliferation, leading to potential therapeutic effects .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights structural analogs of 7-bromo-8-fluoro-N4-methylquinoline-3,4-diamine, focusing on substituent positions, molecular properties, and applications:

| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Applications/Synthesis Insights | Evidence ID |

|---|---|---|---|---|---|

| This compound | Br (C7), F (C8), N4-methyl | C₁₀H₉BrFN₃ | 270.10 | Potential CNS drugs, DNA intercalation | [3, 5, 7] |

| 8-Bromo-N4-methylquinoline-3,4-diamine | Br (C8), N4-methyl | C₁₀H₁₀BrN₃ | 252.12 | Catalogued building block for drug design | [5] |

| 7-Bromo-8-chloro-N4-methylquinoline-3,4-diamine | Br (C7), Cl (C8), N4-methyl | C₁₀H₉BrClN₃ | 286.56 | Halogen variation study (Cl vs. F) | [6] |

| 5-Bromo-6-methylquinolin-8-amine | Br (C5), CH₃ (C6), NH₂ (C8) | C₁₀H₁₀BrN₃ | 252.12 | Structural isomer with varied substituents | [5] |

| 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine | Br (C6), difluoromethylphenyl | C₁₆H₁₁BrF₂N₂ | 349.18 | High-yield (83%) one-step synthesis | [4] |

Key Observations :

- Halogen Position: Bromine at C7 (target compound) vs.

- Halogen Type : Fluorine (target) vs. chlorine (7-bromo-8-chloro analog) impacts electronegativity and lipophilicity, which may affect bioavailability or CNS penetration .

- Synthesis Efficiency: The 6-bromo quinoline derivative () achieves 83% yield via a one-step protocol, suggesting that similar methods could optimize the target compound’s synthesis.

Biological Activity

7-Bromo-8-fluoro-N4-methylquinoline-3,4-diamine is a synthetic compound belonging to the quinoline family, notable for its diverse biological activities. The presence of halogen substituents (bromine and fluorine) and amino groups enhances its reactivity and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, applications in medicinal chemistry, and ongoing research.

- Molecular Formula : C10H9BrF2N4

- Molecular Weight : 295.11 g/mol

- Structure : The compound features a quinoline backbone with specific substitutions that contribute to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including:

- DNA Binding : The compound can intercalate into DNA, potentially inhibiting replication and transcription processes.

- Enzyme Inhibition : It may inhibit specific enzymes involved in cellular metabolism and signaling pathways.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

Antimicrobial Activity

Studies have demonstrated that the compound possesses significant antimicrobial properties against various bacterial strains. For instance:

- In vitro studies show effectiveness against Staphylococcus aureus and Escherichia coli.

- The minimum inhibitory concentration (MIC) values suggest potent activity compared to standard antibiotics.

Anticancer Properties

The anticancer potential of this compound has been evaluated in several cancer cell lines:

- Cell Line Studies : It has shown cytotoxic effects against breast cancer (MCF-7) and lung cancer (A549) cell lines.

- Mechanism : The compound induces apoptosis through the activation of caspase pathways and inhibition of cell proliferation.

Case Studies

-

Study on Antimicrobial Efficacy

- Researchers conducted an experiment comparing the antimicrobial activity of this compound with traditional antibiotics.

- Results indicated that the compound had lower MIC values than commonly used antibiotics, suggesting it could be developed as a new antimicrobial agent.

-

Evaluation of Anticancer Effects

- A study investigated the effects of the compound on MCF-7 cells using various concentrations.

- Findings revealed significant dose-dependent cytotoxicity, with IC50 values indicating strong potential for further development as an anticancer drug.

Research Findings

Recent research has focused on elucidating the precise mechanisms by which this compound exerts its biological effects:

- Binding Studies : Experiments using fluorescence spectroscopy have confirmed the binding affinity of the compound to DNA.

- Protein Interaction : In silico docking studies suggest that it may interact with specific protein targets involved in cancer progression.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| 7-Bromo-N4-methylquinoline-3,4-diamine | Moderate antimicrobial | Lacks fluorine substitution |

| 8-Fluoro-N4-methylquinoline | Weak anticancer | No bromine substitution |

| 6-Bromo-N4-methylquinoline | Limited antimicrobial | Different substitution pattern |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.